Denudadione C

Descripción general

Descripción

Synthesis Analysis

The synthesis of Denudatine-type diterpenoid alkaloids, including compounds closely related to Denudadione C, has been achieved through strategies involving common intermediates, showcasing a unified approach for the preparation of various diterpenoid alkaloids. Such synthesis processes are critical for understanding the chemical foundation of Denudadione C and its analogs (Kou et al., 2016). Additionally, the synthesis of related compounds such as atisine, ajaconine, denudatine, and hetidine diterpenoid alkaloids highlights a bioinspired approach that incorporates C-H oxidation and aza-Prins cyclization as key steps, which may offer insights into the synthesis of Denudadione C (Li et al., 2016).

Molecular Structure Analysis

The molecular structure of Denudadione C and related compounds is pivotal in understanding their chemical behavior and properties. Techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are essential tools for analyzing the precise molecular structure, offering insights into the arrangement of atoms and the stereochemistry of these complex molecules.

Chemical Reactions and Properties

The chemical reactions involving Denudadione C and its derivatives highlight the reactivity and interaction with various chemical agents. Such reactions are crucial for exploring the functionalization and transformation of these compounds into more valuable derivatives. The study of C-H bond functionalization, for example, sheds light on the selective replacement of C-H bonds with new bonds, offering a pathway to modify the chemical structure of diterpenoid alkaloids and related compounds (Godula & Sames, 2006).

Physical Properties Analysis

The physical properties of Denudadione C, such as solubility, melting point, and crystal structure, are vital for determining its suitability for various applications. These properties are influenced by the molecular structure and provide a basis for understanding the material characteristics of the compound.

Chemical Properties Analysis

Exploring the chemical properties of Denudadione C, including its reactivity, stability, and interaction with other chemical entities, is essential for comprehending its potential applications and behavior in chemical reactions. The understanding of dendrimer encapsulated metal nanoparticles, for example, demonstrates the potential applications of dendrimer-based structures in catalysis, highlighting the versatility and utility of complex organic structures in various chemical processes (Scott et al., 2005).

Aplicaciones Científicas De Investigación

Inhibitory Activity on Nitric Oxide Production : Compounds isolated from Magnolia denudata, including denudatin A and B, denudadione B, fargesone A, and machilin G, have been shown to inhibit nitric oxide (NO) production in activated murine macrophage cell lines. This suggests potential anti-inflammatory applications (Noshita et al., 2008).

Root Exudates Impact on Bacterial Community : A study on the impact of artificial root exudates, including compounds detected in natural maize exudates like citric acid and glutamic acid, showed significant effects on bacterial community structures in soil. This indicates the importance of root exudates in soil ecology (Baudoin et al., 2003).

Wound Healing Applications : Alocasia denudata has been traditionally used for treating skin disorders, including wounds. Scientific studies have shown that treatment with A. denudata stem juice enhances wound healing in Wistar rats, supporting its traditional use (Latif et al., 2015).

Vasorelaxing Effects : Denudatin B, isolated from Magnolia fargesii, exhibits vasorelaxing effects in rat thoracic aorta, indicating potential applications in vascular health (Yu et al., 1990).

Suppressive Effects on Allergic Reactions : The fructus of Magnolia denudata has shown suppressive effects on Th2 cytokine production, including IL-4 and IL-13, in T cells. This indicates potential uses in treating allergic diseases (Jin et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

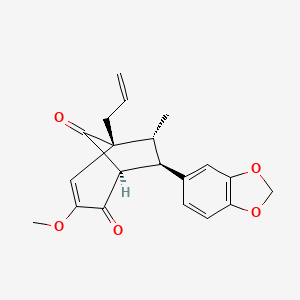

(1R,5R,6R,7R)-7-(1,3-benzodioxol-5-yl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-4-7-20-9-15(23-3)18(21)17(19(20)22)16(11(20)2)12-5-6-13-14(8-12)25-10-24-13/h4-6,8-9,11,16-17H,1,7,10H2,2-3H3/t11-,16+,17+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTWRMSXONXESR-NBSNSOTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]2C(=O)C(=C[C@@]1(C2=O)CC=C)OC)C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.